molecular formula C17H17N3O3 B4993428 N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B4993428
M. Wt: 311.33 g/mol
InChI Key: YQIOXNULDKYUIL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, also known as DMIP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMIP belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been shown to possess various biological activities such as anti-cancer, anti-inflammatory, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is not fully understood, but studies have suggested that it may exert its anti-cancer effects through the inhibition of cell cycle progression and induction of apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, such as lactate dehydrogenase and pyruvate kinase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. This compound has also been shown to modulate the expression of certain genes involved in cancer cell growth and survival, as well as the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further development as a cancer therapeutic. This compound is also relatively easy to synthesize and can be obtained in high purity and yield. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several potential future directions for N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide research, including the optimization of its synthesis method to increase yield and purity, the development of novel analogs with improved potency and selectivity, and the evaluation of its efficacy in animal models of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in combination with other anti-cancer agents.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be synthesized through a multi-step process involving the condensation of 2,4-dimethoxyaniline with 2-cyanomethylimidazole, followed by reduction and acetylation to yield the final product. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound can be optimized through various modifications to the reaction conditions.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit cancer cell migration and invasion, which are important processes involved in cancer metastasis.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-16(20-9-5-4-6-15(20)18-11)17(21)19-13-8-7-12(22-2)10-14(13)23-3/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIOXNULDKYUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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